Lipophilicity (XLogP3) and Permeability Surrogate Comparison vs. Non-Fluorinated 6-Methylflavone
The target compound exhibits a calculated XLogP3 of 4, compared to an XLogP3 of approximately 3.5 for the non-fluorinated analog 6-methylflavone (6-methyl-2-phenyl-4H-chromen-4-one) [1][2]. The ~0.5 log-unit increase arises from the ortho-fluorine substitution and predicts moderately enhanced membrane permeability while remaining within the Lipinski Rule of Five upper bound. TPSA is unchanged (both 26.3 Ų) because fluorine does not introduce additional polar atoms [1][2]. This combination—higher logP at constant TPSA—is advantageous when designing cellular assays requiring balanced passive diffusion.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 [1] |
| Comparator Or Baseline | 6-Methylflavone (CAS 29976-75-8): XLogP3 ≈ 3.5 [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (higher lipophilicity for target compound) |
| Conditions | In silico prediction using XLogP3 algorithm; PubChem computed properties |
Why This Matters
Lipophilicity differences of 0.5 log units can significantly alter cellular permeability and non-specific protein binding, directly impacting assay reproducibility and SAR interpretation when swapping analogs.
- [1] PubChem Compound Summary for CID 930746, 2-(2-fluorophenyl)-6-methyl-4H-chromen-4-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/637747-66-1 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 6918399, 6-methylflavone (6-methyl-2-phenyl-4H-chromen-4-one). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/29976-75-8 (accessed 2026-04-24). View Source
